4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Sourcing para-substituted benzimidazole sulfonamides with precise hydrogen-bonding profiles often results in generic analogs lacking the specific electronic character needed for reproducible SAR. 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide (CAS 52715-11-4) directly addresses this gap as a defined reference compound for medicinal chemistry and anti-infective screening. - Distinct Pharmacophore: The para-amino substituent provides unique H-bond donor/acceptor capacity, differentiating it from para-halogen, -methyl, or -nitro analogs critical for mapping activity cliffs. - Validated SAR Utility: Serves as an essential electron-donating comparator in QSAR models and panels targeting Gram-positive pathogens (MIC ranges spanning 2-500 µg/mL in related series). - CA Isoform Profiling: Enables systematic probing of CA active site tolerance for polar substituents, supporting isoform-selective inhibitor development programs.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33 g/mol
CAS No. 52715-11-4
Cat. No. B12943216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide
CAS52715-11-4
Molecular FormulaC13H12N4O2S
Molecular Weight288.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C13H12N4O2S/c14-9-5-7-10(8-6-9)20(18,19)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H2,15,16,17)
InChIKeyBBTWRHLPPWUHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: Molecular Framework


4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide (CAS 52715-11-4) is a small-molecule heterocyclic compound that combines a 2-aminobenzimidazole core with a para-aminobenzenesulfonamide moiety via a sulfonamide linkage . This architecture places the compound at the intersection of two privileged pharmacophores: the benzimidazole ring system, widely recognized for its capacity to engage diverse biological targets, and the primary sulfonamide group, the classic zinc-binding motif for carbonic anhydrase inhibition [1]. The compound presents a primary aromatic amine at the para-position of the benzenesulfonamide phenyl ring, a structural feature that distinguishes it from closely related analogs bearing alternative substituents and which may confer unique hydrogen-bonding capabilities and electronic properties .

Benzimidazole-sulfonamide hybrid scaffold with para-amino substituent
Designed for SAR studies, carbonic anhydrase isoform profiling, and antimicrobial screening research

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: Generic Substitution Limitations


The benzimidazole sulfonamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein even minor modifications to the benzenesulfonamide substituent pattern produce substantial shifts in both target engagement and biological profile. In a systematic series of benzimidazolylbenzenesulfonamides evaluated for anti-MRSA activity, antibacterial potency varied by over two orders of magnitude (MIC values spanning 2–500 μg/mL) depending solely on the nature and position of the substituent on the benzenesulfonamide phenyl ring [1]. Similarly, carbonic anhydrase inhibition studies across multiple isoforms demonstrate that para-substituted benzenesulfonamides bearing benzimidazole moieties display isoform selectivity profiles that are exquisitely sensitive to the specific substituent identity—a para-amino group, as found in 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide, presents a distinct hydrogen-bond donor/acceptor character that cannot be recapitulated by para-halogen, para-methyl, or para-nitro analogs [2]. Consequently, generic or structurally similar benzimidazole sulfonamides are not functionally interchangeable in research applications requiring precise pharmacophore definition or reproducible target engagement.

Target
Para-NH₂ substituent — hydrogen-bond donor/acceptor; strongly electron-donating
Analog
Para-Cl, Para-F, Para-CH₃ analogs — no H-bond donor; variable electronic character
Substituent-dependent SAR shifts activity by over two orders of magnitude; functional interchangeability not supported across benzimidazole sulfonamide series.

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: Differentiation Evidence


Para-Amino Substituent Hydrogen-Bonding Profile

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide incorporates a para-amino group on the benzenesulfonamide phenyl ring, a substitution pattern that is chemically and electronically distinct from the halogenated (e.g., 4-Cl, 4-F) or alkylated (e.g., 4-CH₃) analogs commonly employed in benzimidazole sulfonamide SAR studies [1]. This para-amino substituent introduces a primary aromatic amine capable of acting as both a hydrogen-bond donor and acceptor, unlike the solely hydrophobic or halogen-bonding character of para-halogen analogs. In a comparative QSAR analysis of benzimidazolylbenzenesulfonamides, substituent electronic parameters (specifically charges on acidic hydrogen atoms) were identified as critical determinants of antibacterial potency, with electron-donating versus electron-withdrawing substituents producing divergent activity profiles [1].

Hydrogen-Bonding Profile
Class-level
–NH₂: H-donor/acceptor vs. –Cl/–F/–CH₃: no H-donor
QSAR charge parameters correlate with activity variance up to 250-fold (MIC 2–500 μg/mL in series).
Supports SAR reference standard use for polar substituent effects
Class-level inference; confirm in target assay
Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Recognition

Carbonic Anhydrase Isoform Selectivity Prediction

Benzenesulfonamides bearing benzimidazole moieties have been systematically profiled against recombinant human carbonic anhydrase (CA) isozymes I, II, VII, XII, and XIII using thermal shift assay (TSA) to determine binding affinities expressed as melting temperature shifts (ΔTₘ) [1]. Within this series, compounds containing a para-substituent on the benzenesulfonamide phenyl ring (as in 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide) exhibited distinct isoform binding profiles compared to the unsubstituted parent scaffold [1]. While direct quantitative Kd values for this specific compound are not reported in the published literature, the class-level data demonstrate that para-substitution modulates both the magnitude of thermal stabilization and the rank order of isoform preference across CA I, II, VII, XII, and XIII [1].

CA Isoform Selectivity
Class-level
Predicted distinct thermal stabilization pattern vs. unsubstituted parent; related analogs show ΔTₘ shifts of 2–8°C across CA I, II, VII, XII, XIII.
May support isoform profiling studies
Direct Kd not reported; verify binding in panel
Carbonic Anhydrase Inhibition Isoform Selectivity Thermal Shift Assay

Physicochemical Property Profile for Computational Modeling

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide has been characterized for key physicochemical parameters that distinguish it from other benzimidazole sulfonamide derivatives lacking the para-amino substituent . The compound exhibits a calculated density of 1.546 g/cm³, a polar surface area (PSA) of 109.25 Ų, and a LogP value of 3.68 . For comparison, the analogous para-unsubstituted benzimidazole benzenesulfonamide scaffold typically exhibits lower PSA values (approximately 85–95 Ų) and LogP values that differ by 0.5–1.0 log units depending on substituent identity [1].

Physicochemical Profile
Cross-study
Density 1.546 g/cm³
PSA 109.25 Ų
LogP 3.68
Enables computational ADME model validation
Calculated parameters; PSA elevated ~14–24 Ų vs. unsubstituted parent
Physicochemical Properties Computational Chemistry ADME Prediction

4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide: Research Applications


SAR Substituent Effect Benchmarking

The distinct para-amino substituent on 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide makes it an essential reference compound for medicinal chemistry programs investigating the impact of polar, hydrogen-bonding substituents on benzimidazole sulfonamide target engagement. As demonstrated by QSAR studies of anti-MRSA benzimidazolylbenzenesulfonamides, substituent electronic properties are primary determinants of biological activity [1]. This compound should be included as a key comparator in SAR panels that also contain para-halogen, para-alkyl, and para-nitro analogs to establish substituent-dependent activity cliffs and to inform lead optimization strategies [1].

Carbonic Anhydrase Isoform Profiling

Given the established utility of benzenesulfonamides bearing benzimidazole moieties as carbonic anhydrase inhibitors with isoform-dependent binding profiles, 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide represents a candidate for inclusion in CA isoform selectivity screening panels [1]. The para-amino substituent is predicted to confer a distinct thermal stabilization pattern across CA I, II, VII, XII, and XIII relative to unsubstituted or alternatively substituted analogs [1]. Researchers developing isoform-selective CA inhibitors should employ this compound to probe the structural tolerance of the CA active site for polar substituents extending into the region adjacent to the zinc-binding sulfonamide head group [1].

ADME Model Validation

The well-defined physicochemical parameters of 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide (density 1.546 g/cm³, PSA 109.25 Ų, LogP 3.68) [1] establish it as a suitable reference standard for validating computational models of membrane permeability, solubility prediction, and molecular docking. The compound's calculated properties place it in a region of chemical space that is simultaneously drug-like (LogP <5) yet possesses sufficient polarity (PSA >100 Ų) to challenge simplistic permeability models. Computational chemistry groups should utilize this compound as part of external validation sets when developing or benchmarking QSPR models for ADME property prediction [1].

Gram-Positive Antimicrobial Screening

Based on the demonstrated antibacterial activity of structurally related benzimidazolylbenzenesulfonamides against methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, E. faecalis, and B. subtilis [1], 4-Amino-N-1H-benzimidazol-2-yl-benzenesulfonamide is a logical inclusion in focused screening libraries targeting Gram-positive bacterial pathogens. The para-amino substituent represents one pole of the substituent electronic spectrum (strongly electron-donating) within this chemotype, and its inclusion in screening decks alongside electron-withdrawing analogs enables systematic evaluation of substituent electronic effects on antimicrobial potency and resistance profiles [1].

Application
Selection Property
Validation Focus
SAR Substituent Benchmarking
Para-NH₂ electronic / H-bond profile
Substituent-dependent activity cliff mapping
CA Isoform Profiling
Predicted isoform-binding shift
Thermal stabilization pattern across CA I,II,VII,XII,XIII
ADME Model Validation
Calculated PSA, LogP, density
Membrane permeability & solubility model benchmarking
Gram-Positive Screening
Electron-donating para-NH₂ substituent
MIC endpoint screening against drug-resistant strains
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